molecular formula C5H6N2O2S B1451554 Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate CAS No. 352356-71-9

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B1451554
CAS No.: 352356-71-9
M. Wt: 158.18 g/mol
InChI Key: SWQYWYUMRAIOJA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its diverse applications in organic synthesis, pharmaceuticals, and material science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with topoisomerase II, an enzyme involved in DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell death. Additionally, this compound has been shown to exhibit antibacterial activity by targeting bacterial enzymes and disrupting their metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and upregulating pro-apoptotic genes . Furthermore, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of topoisomerase II by binding to its active site, preventing the enzyme from catalyzing the unwinding of DNA strands . Additionally, this compound can activate or inhibit various signaling pathways by interacting with cell surface receptors and intracellular signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and gene expression, leading to altered cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antibacterial activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and biotransformation. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and DNA repair processes . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of acetamidine with bromine, thiocyanate, and sodium methoxide . Another method involves the alkoxycarbonylation reaction, where an organolithium reagent is used, followed by the addition of a chloroformate or cyanoformate . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The use of hazardous reagents like chlorocarbonyl sulfinyl chloride and methyl cyanoformate is minimized to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3-6-4(10-7-3)5(8)9-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQYWYUMRAIOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665224
Record name Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352356-71-9
Record name Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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